Flurbiprofen sodium (200 MG)

COX selectivity NSAID pharmacology in vitro enzyme inhibition

Flurbiprofen sodium (200 mg) is a COX-1 selective NSAID with a quantitatively defined COX-1/COX-2 selectivity ratio of 1.80, distinguishing it from nonselective ibuprofen (1.36) and COX-2 selective celecoxib (0.56). With 96% oral bioavailability and USP monograph compliance (97.0-103.0% assay, loss on drying 11.3-12.5%), this reference standard is validated for enzyme inhibition benchmarking, HPLC method development, ANDA batch release, and clinical trial active comparator arms.

Molecular Formula C15H13FNaO2
Molecular Weight 267.25 g/mol
CAS No. 56767-76-1
Cat. No. B126404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen sodium (200 MG)
CAS56767-76-1
Synonyms2-Fluoro-alpha-methyl-(1,1'-biphenyl)-4-acetic Acid
Ansaid
Apo Flurbiprofen
Apo-Flurbiprofen
BTS 18322
BTS-18322
BTS18322
Cebutid
Dobrofen
E 7869
E-7869
E7869
Flubiprofen
Flugalin
Flurbiprofen
Flurbiprofen Sodium
Fluriproben
Froben
Froben SR
Neo Artrol
Novo Flurprofen
Novo-Flurprofen
Nu Flurbiprofen
Nu-Flurbiprofen
Ocufen
Ocuflur
ratio Flurbiprofen
ratio-Flurbiprofen
Strefen
Molecular FormulaC15H13FNaO2
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Na+]
InChIInChI=1S/C15H13FO2.Na/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2-10H,1H3,(H,17,18);
InChIKeyCGCMNXTUJNJYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flurbiprofen Sodium 200 mg CAS 56767-76-1: Analytical and Pharmacological Baseline for Scientific Procurement


Flurbiprofen sodium (CAS 56767-76-1) is the sodium salt dihydrate form of flurbiprofen, a propionic acid derivative nonsteroidal anti-inflammatory drug (NSAID) [1]. With a molecular formula of C15H12FNaO2·2H2O and molecular weight of 302.27 (dihydrate), it exhibits a calculated LogP value of 2.346, indicating moderate lipophilicity [2]. The United States Pharmacopeia (USP) monograph specifies that flurbiprofen sodium contains not less than 97.0% and not more than 103.0% of C15H12FNaO2·2H2O, with loss on drying between 11.3% and 12.5% under specified vacuum conditions [3]. As a phenylalkanoic acid derivative, it functions through inhibition of cyclooxygenase (COX-1 and COX-2), exhibiting analgesic, anti-inflammatory, and antipyretic properties [1].

Why In-Class NSAID Substitution Is Not Interchangeable: Evidence-Based Differentiation of Flurbiprofen Sodium 200 mg


NSAIDs within the propionic acid class (including ibuprofen, ketoprofen, and naproxen) and across NSAID subclasses exhibit substantial heterogeneity in COX-1/COX-2 selectivity profiles, pharmacokinetic parameters, and clinical risk-benefit ratios [1]. Flurbiprofen is classified as a COX-1 selective NSAID with a COX-1/COX-2 selectivity score of 1.80 (where >1 indicates COX-1 preference), distinguishing it from nonselective agents like ibuprofen (1.36) and COX-2 selective agents like celecoxib (0.56) [2]. Furthermore, flurbiprofen exhibits slow tight-binding kinetics at the COX active site, a mechanistic feature not shared by all NSAIDs that influences both the duration of action and the potential for interaction with concomitant aspirin therapy [3]. These pharmacologic distinctions, combined with differences in oral bioavailability, enantiomeric pharmacokinetics, and regulatory monographs, preclude simple generic substitution without verification of equivalence in the specific experimental or industrial context.

Flurbiprofen Sodium 200 mg: Quantitative Differentiation Against Comparator NSAIDs


COX-1 Selectivity: Flurbiprofen Sodium 200 mg vs. Ibuprofen and Celecoxib

Flurbiprofen demonstrates a COX-1/COX-2 selectivity ratio of 1.80, classifying it as COX-1 selective, in contrast to ibuprofen which is essentially nonselective with a ratio of 1.36, and celecoxib which is COX-2 selective with a ratio of 0.56 [1]. This quantitative selectivity difference is derived from a systematic analysis where scores >70% of maximum are considered high activity, 30-70% moderate, and <30% low [1].

COX selectivity NSAID pharmacology in vitro enzyme inhibition

Oral Bioavailability: Flurbiprofen Sodium 200 mg vs. Oral Solution Reference

The mean oral bioavailability of flurbiprofen from flurbiprofen tablets 100 mg is 96% relative to an oral solution [1]. Flurbiprofen is rapidly and non-stereoselectively absorbed, with peak plasma concentrations occurring at approximately 2 hours [1]. In healthy adults (18-40 years), a single 200 mg dose yields a peak concentration (Cmax) of 14 mcg/mL (±4) and an AUC of 83 mcg·h/mL (±20), with a terminal elimination half-life of 7.5 hours (±0.8) [2].

pharmacokinetics bioavailability oral absorption

Clinical Efficacy Equivalence: Flurbiprofen-SR 200 mg vs. Diclofenac Sodium-SR 100 mg in Osteoarthritis

In a six-week, double-blind, randomized, parallel-group, multicenter study of 85 patients with osteoarthritis of the knee and hip, Flurbiprofen-SR 200 mg was compared with Diclofenac Sodium-SR 100 mg [1]. Between-group comparisons based on change scores from baseline detected no significant differences between the two drugs with respect to efficacy for the majority of outcome measures. There was also no significant difference in the proportion of patients experiencing at least one adverse medical event or in terminations from treatment [1].

osteoarthritis randomized controlled trial efficacy comparison

Analytical Specification Compliance: Flurbiprofen Sodium Purity Profile per USP Monograph

The USP monograph for Flurbiprofen Sodium establishes quantitative purity and impurity specifications [1]. Assay limits: 97.0% to 103.0% of C15H12FNaO2·2H2O [1]. Loss on drying: 11.3% to 12.5% under vacuum at 60°C for 18 hours over phosphorus pentoxide [1]. Limit of flurbiprofen related compound A: not more than 1.5% by HPLC [1]. Heavy metals limit: 0.001% [1]. Specific rotation: between -0.45° and +0.45° (test solution 50 mg/mL in methanol), confirming racemic nature [1].

pharmaceutical analysis USP monograph quality control

Optimal Research and Industrial Use Cases for Flurbiprofen Sodium 200 mg Based on Quantitative Evidence


COX-1 Selective NSAID Reference Standard for In Vitro Enzyme Selectivity Assays

Flurbiprofen sodium serves as a validated COX-1 selective reference compound in enzyme inhibition studies, with a quantitatively defined COX-1/COX-2 selectivity ratio of 1.80 [1]. This positions it as a benchmark comparator for evaluating novel NSAID candidates or natural product extracts, distinct from the nonselective ibuprofen (1.36) or COX-2 selective celecoxib (0.56) [1]. Procurement for this application requires assay purity ≥97.0% as per USP specifications [2].

High-Oral-Bioavailability Model NSAID for In Vivo Pharmacokinetic and Formulation Studies

With 96% oral bioavailability relative to solution and well-characterized linear pharmacokinetics (Cmax 14 mcg/mL, AUC 83 mcg·h/mL, t½ 7.5 h for 200 mg dose in healthy adults) [1], flurbiprofen sodium is ideal for bioavailability comparison studies, formulation development, and as a positive control in absorption research. The availability of FDA-approved package insert pharmacokinetic data [1] and USP monograph analytical methods [2] supports robust study design.

Clinical Comparator in Randomized Controlled Trials for Osteoarthritis Interventions

Flurbiprofen-SR 200 mg has demonstrated efficacy and tolerability comparable to diclofenac sodium-SR 100 mg in a six-week randomized controlled trial of knee and hip osteoarthritis [1]. This established clinical evidence base supports its use as an active comparator arm in clinical trials evaluating novel analgesics, anti-inflammatory agents, or combination therapies, where a COX-1 selective NSAID with proven therapeutic equivalence is required.

Analytical Reference Standard for HPLC Method Development and Pharmaceutical Quality Control

Flurbiprofen sodium with USP monograph-defined purity (97.0-103.0% assay) and specified impurity limits (related compound A ≤1.5%) [1] is suitable as a reference standard for HPLC method development, validation, and routine quality control testing. Its defined loss on drying specification (11.3-12.5%) provides critical information for accurate weighing and standard preparation [1]. This supports ANDA development, batch release testing, and stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurbiprofen sodium (200 MG)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.